molecular formula C15H29ClO2 B14393220 Methyl 4-butyl-2-chlorodecanoate CAS No. 88016-24-4

Methyl 4-butyl-2-chlorodecanoate

Cat. No.: B14393220
CAS No.: 88016-24-4
M. Wt: 276.84 g/mol
InChI Key: INYLNWFWBGPMJH-UHFFFAOYSA-N
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Description

Methyl 4-butyl-2-chlorodecanoate is an organic compound that belongs to the class of esters It is characterized by a long carbon chain with a methyl ester group, a butyl group, and a chlorine atom attached to the decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-butyl-2-chlorodecanoate typically involves the esterification of 4-butyl-2-chlorodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing by-products and waste, ensuring a more sustainable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-butyl-2-chlorodecanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 4-butyl-2-hydroxydecanol.

    Reduction: 4-butyl-2-chlorodecanol.

    Oxidation: 4-butyl-2-chlorodecanoic acid.

Scientific Research Applications

Methyl 4-butyl-2-chlorodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-butyl-2-chlorodecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-butyl-2-hydroxydecanate: Similar structure but with a hydroxyl group instead of a chlorine atom.

    Methyl 4-butyl-2-bromodecanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-butyl-2-iododecanoate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Methyl 4-butyl-2-chlorodecanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

CAS No.

88016-24-4

Molecular Formula

C15H29ClO2

Molecular Weight

276.84 g/mol

IUPAC Name

methyl 4-butyl-2-chlorodecanoate

InChI

InChI=1S/C15H29ClO2/c1-4-6-8-9-11-13(10-7-5-2)12-14(16)15(17)18-3/h13-14H,4-12H2,1-3H3

InChI Key

INYLNWFWBGPMJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CC(C(=O)OC)Cl

Origin of Product

United States

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